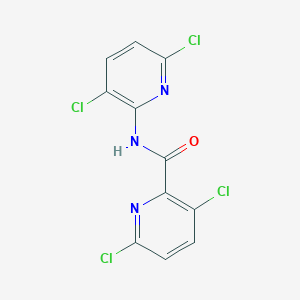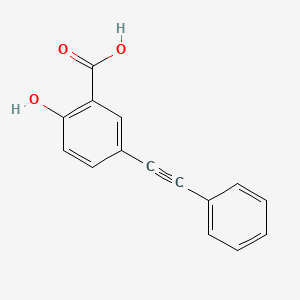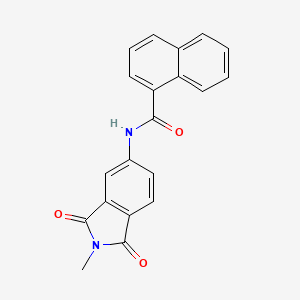
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C11H5Cl4N3O and its molecular weight is 336.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A foundational aspect of this compound's scientific applications lies in its synthesis and structural characteristics. Research demonstrates its involvement in the formation of molecular cocrystals, showcasing its ability to engage in hydrogen bonding and form stable crystal structures. For instance, the interaction between pyridine-2,6-dicarboxylic acid and pyridine-4-carboxamide leads to molecular cocrystals, highlighting the compound's role in the development of hydrogen-bonded networks (Aghabozorg, Ghadermazi, & Gharamaleki, 2006). Additionally, new pyridine carboxamide ligands have been synthesized, offering insights into their complexation with copper(II), thus extending the compound's utility in coordination chemistry (Jain et al., 2004).
Applications in Polymer Science
In polymer science, the compound serves as a precursor for the synthesis of new polyamides, demonstrating the versatility of pyridine-2-carboxamide derivatives in the creation of novel materials. These polymers exhibit significant thermal stability and solubility in polar solvents, underscoring their potential in various industrial applications (Faghihi & Mozaffari, 2008).
Antimicrobial Research
The compound's derivatives have been explored for their antimicrobial properties, with certain Schiff bases derived from pyridine-2,6-carboxamide showing potent bactericidal and fungicidal activities. This opens up avenues for the development of new antimicrobial agents that could address the increasing resistance to conventional antibiotics (Al-Omar & Amr, 2010).
Photocatalytic Applications
Moreover, the compound's role in photocatalytic degradation processes has been investigated, particularly in the context of environmental remediation. Studies on related pyridine derivatives emphasize their efficacy in degrading pollutants through photocatalysis, suggesting potential environmental applications for 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide derivatives (Maillard-Dupuy et al., 1994).
Mécanisme D'action
Target of Action
Similar compounds such as 2,6-dichloropyridine have been used as precursors to various drugs, including the antibiotic enoxacin .
Mode of Action
It’s worth noting that similar compounds, such as 4-amino-2,6-dichloropyridine, have been used in the synthesis of energetic materials . These compounds typically work by undergoing various reactions, including oxidation, nitration, and nucleophilic displacement .
Propriétés
IUPAC Name |
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVCLOYBWENCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)




![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)
![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)


![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

